molecular formula C10H9N3S B2382424 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile CAS No. 56172-24-8

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile

Cat. No. B2382424
CAS RN: 56172-24-8
M. Wt: 203.26
InChI Key: ZTDPCQYRGYIUJZ-UHFFFAOYSA-N
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Description

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile, also known as MBP, is an important organic compound that is used in a variety of scientific research applications. It has a wide range of uses in laboratories, ranging from its use as a biochemical reagent for the synthesis of various compounds to its use as a biochemical probe for the elucidation of biochemical pathways and physiological effects.

Scientific Research Applications

Preconcentration and Trace Metal Determination

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile has been utilized in the preconcentration of trace amounts of metal ions such as Pb(II), Cu(II), and Cd(II). This application involves modifying octadecyl silica membrane disks with 2-mercapto-benzoimidazole for efficient extraction and flame atomic absorption spectrometric determination of these metal ions in various samples, including water and food samples (Golbedaghi et al., 2012).

Antimicrobial Agent Synthesis

Another significant application of derivatives of benzoimidazole, which includes 3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile, is in the synthesis of antimicrobial agents. For instance, novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides have been synthesized and shown to exhibit superior in vitro antimicrobial activities against various bacteria and fungi (Rajanarendar et al., 2008).

Inhibitor of Nucleic Acid Synthesis

2-Mercapto-l-(β-4-pyridethyl) benzimidazole, a derivative of benzoimidazole, has been found to inhibit the incorporation of uridine and thymidine into RNA and DNA in cell cultures. This inhibitory effect is reversible and seems to be connected with the reversible fragmentation of nucleoli when added to cell cultures (Bucknall & Carter, 1967).

Corrosion Inhibition

Benzoimidazole derivatives, including 2-mercapto-benzoimidazole, have been explored as corrosion inhibitors. A study on the inhibition of Type 304 stainless steel corrosion in sulfuric acid by benzoazole derivatives shows that these compounds can effectively inhibit corrosion, with their efficiency depending on the heteroatom and type of side group (Al-Mayouf et al., 2001).

Laser Dye Synthesis

Benzoimidazole derivatives have been utilized in the synthesis of laser dyes. A method for synthesizing 3-(1H-benzoimidazol-2-yl) coumarin-2-one derivatives, important dyes in industries, has been developed under microwave irradiation, providing an efficient and high-yield process (Bakhtiari et al., 2014).

properties

IUPAC Name

3-(2-sulfanylidene-3H-benzimidazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDPCQYRGYIUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Mercapto-benzoimidazol-1-yl)-propionitrile

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